2-Chloro-N-(1,4-dimethyl-2,5-dioxo-4-phenylpyrrolidin-3-yl)acetamide
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Overview
Description
2-Chloro-N-(1,4-dimethyl-2,5-dioxo-4-phenylpyrrolidin-3-yl)acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chloroacetamide group attached to a pyrrolidine ring, which is further substituted with phenyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(1,4-dimethyl-2,5-dioxo-4-phenylpyrrolidin-3-yl)acetamide typically involves the reaction of chloroacetyl chloride with a suitable amine precursor. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at low temperatures to prevent side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and increase the efficiency of the process. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(1,4-dimethyl-2,5-dioxo-4-phenylpyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted amides, while oxidation reactions can produce corresponding oxo derivatives .
Scientific Research Applications
2-Chloro-N-(1,4-dimethyl-2,5-dioxo-4-phenylpyrrolidin-3-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(1,4-dimethyl-2,5-dioxo-4-phenylpyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Dimethylphenyl)chloroacetamide: A nonsteroidal anti-inflammatory drug with a similar chloroacetamide structure.
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Used as a reagent for phosphitylation reactions.
Uniqueness
2-Chloro-N-(1,4-dimethyl-2,5-dioxo-4-phenylpyrrolidin-3-yl)acetamide is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties.
Biological Activity
2-Chloro-N-(1,4-dimethyl-2,5-dioxo-4-phenylpyrrolidin-3-yl)acetamide (CID 71372325) is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C14H15ClN2O3 and features a chloro group attached to a pyrrolidine ring with two carbonyl functionalities. This structure suggests potential reactivity that could be harnessed for therapeutic applications.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The presence of the chloroacetyl group in related pyrrole derivatives has been associated with enhanced biological activity against various pathogens. For instance, studies have shown that chloroacetylated compounds can inhibit bacterial growth through mechanisms involving disruption of bacterial cell walls and interference with protein synthesis .
Anticancer Activity
Preliminary studies on related compounds suggest potential anticancer properties. For example, derivatives of pyrrolidine have been reported to induce apoptosis in cancer cell lines by activating caspases and altering mitochondrial membrane permeability. The specific mechanism involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways of pathogens and cancer cells.
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cell membranes, causing destabilization.
- ROS Generation : The compound may induce oxidative stress in cells, leading to apoptosis through mitochondrial pathways.
Study 1: Antimicrobial Efficacy
A study evaluated the antibacterial activity of structurally related compounds against Escherichia coli and Staphylococcus aureus. Results indicated that compounds with chloroacetyl modifications exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, demonstrating significant antibacterial effects compared to control groups .
Study 2: Anticancer Potential
In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that derivatives similar to this compound induced apoptosis at concentrations as low as 5 µM. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment .
Data Table: Biological Activities Comparison
Properties
CAS No. |
63630-16-0 |
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Molecular Formula |
C14H15ClN2O3 |
Molecular Weight |
294.73 g/mol |
IUPAC Name |
2-chloro-N-(1,4-dimethyl-2,5-dioxo-4-phenylpyrrolidin-3-yl)acetamide |
InChI |
InChI=1S/C14H15ClN2O3/c1-14(9-6-4-3-5-7-9)11(16-10(18)8-15)12(19)17(2)13(14)20/h3-7,11H,8H2,1-2H3,(H,16,18) |
InChI Key |
OZEGUWPVRRGSJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(=O)N(C1=O)C)NC(=O)CCl)C2=CC=CC=C2 |
Origin of Product |
United States |
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